molecular formula C21H19ClN2O4 B4103471 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-N-(furan-2-yl)benzamide

3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-N-(furan-2-yl)benzamide

Cat. No.: B4103471
M. Wt: 398.8 g/mol
InChI Key: DCIDBEUHALKCFH-UHFFFAOYSA-N
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Description

3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-N-(furan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with a furan ring and a chlorinated phenoxy group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-N-(furan-2-yl)benzamide typically involves multiple steps:

    Formation of the chlorinated phenoxy intermediate: This step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol.

    Esterification: The chlorinated phenol is then esterified with propanoic acid to form 4-chloro-2-methylphenoxypropanoic acid.

    Amidation: The ester is converted to an amide by reacting with an appropriate amine, such as 2-furylamine.

    Coupling: Finally, the amide is coupled with a benzoyl chloride derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-N-(furan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-N-(furan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-N-(furan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid: A herbicide with a similar chlorinated phenoxy group.

    2-furylbenzamide: Shares the furan and benzamide moieties but lacks the chlorinated phenoxy group.

    N-(2-furylmethyl)benzamide: Similar structure but with different substituents on the benzamide core.

Uniqueness

3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-N-(furan-2-yl)benzamide is unique due to its combination of a chlorinated phenoxy group, a furan ring, and a benzamide core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[2-(4-chloro-2-methylphenoxy)propanoylamino]-N-(furan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4/c1-13-11-16(22)8-9-18(13)28-14(2)20(25)23-17-6-3-5-15(12-17)21(26)24-19-7-4-10-27-19/h3-12,14H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIDBEUHALKCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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